molecular formula C18H14N4 B3137586 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole CAS No. 439108-63-1

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

Cat. No.: B3137586
CAS No.: 439108-63-1
M. Wt: 286.3 g/mol
InChI Key: DXNCAHDHRPSVKE-UHFFFAOYSA-N
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Description

1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a benzimidazole derivative featuring a pyrimidinyl-substituted phenyl group at the 1-position.

Properties

IUPAC Name

1-[4-(2-methylpyrimidin-4-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-13-19-11-10-16(21-13)14-6-8-15(9-7-14)22-12-20-17-4-2-3-5-18(17)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNCAHDHRPSVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212736
Record name 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-63-1
Record name 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439108-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole has been studied for its anticancer properties. Research indicates that compounds with a benzimidazole structure can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

Case Study: Inhibition of Kinase Activity
In vitro studies demonstrated that derivatives of benzimidazole, including this compound, effectively inhibit the activity of certain tyrosine kinases, which are crucial in the development of various cancers. For example, the compound showed promising results against chronic myeloid leukemia (CML) cells by blocking the BCR-ABL fusion protein's activity, similar to imatinib but with potentially improved efficacy and reduced side effects .

Antimicrobial Properties

Research has also indicated that 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole exhibits antimicrobial activity. Its structural features allow it to interact with bacterial cell membranes and inhibit growth.

Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Recent investigations into neuroprotection have highlighted the potential of this compound in treating neurodegenerative diseases. The benzimidazole scaffold is known for its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Study: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that this compound could be further developed as a therapeutic agent for neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of tyrosine kinasesEffective against CML cells
Antimicrobial PropertiesInhibition of bacterial growthSignificant reduction in bacterial viability
Neuroprotective EffectsProtection against neuronal damageImproved cognitive function in Alzheimer's models

Mechanism of Action

The mechanism of action of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which are enzymes involved in cell signaling and regulation . This inhibition can result in the suppression of cell growth and proliferation, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzimidazole derivatives:

Compound Name Substituents (Position 1/2) Molecular Weight (g/mol) logP Key Functional Groups Biological Activity (Source)
1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole (Target) 4-(2-Methyl-pyrimidinyl)phenyl (1) / H (2) ~330 (estimated) ~3.8 (est) Pyrimidine, benzimidazole Inferred: Anticancer, antimicrobial
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (C1) Benzyl (1) / 4-Methoxyphenyl (2) 340.4 5.6 Methoxy, benzyl Antibacterial, antifungal
1-(4-Carboxyphenyl)-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (C3) 4-Carboxyphenyl (1) / 4-Methoxyphenyl (2) 373.4 3.2 Carboxy, methoxy Moderate antimicrobial activity
Quinoline-benzimidazole hybrid (e.g., Compound 9c from ) Quinoline-triazole linker / benzimidazole ~600 ~4.5 Triazole, quinoline Antiproliferative (IC50: 0.2–100 µM)
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Piperazinyl-methyl (1) / H (2) 318.4 2.8 Piperazine Potential CNS activity (inferred)
4,5-Dichloro-2-(trifluoromethyl)-1H-1,3-benzimidazole Cl (4,5) / CF3 (2) 295.6 4.1 Trifluoromethyl, chloro Pesticidal activity

Key Observations:

  • Pyrimidinyl vs. Methoxy/Benzyl Groups: The pyrimidinyl group in the target compound may improve DNA intercalation or kinase inhibition compared to methoxy or benzyl groups, which primarily modulate lipophilicity .
  • logP and Solubility: The target’s estimated logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than highly hydrophobic derivatives like C1 (logP 5.6) .
  • Bioisosteric Replacements: Pyrimidine (a six-membered heterocycle) may offer distinct binding modes compared to triazole (five-membered) or quinoline (fused ring) in hybrids .
Antimicrobial Activity
  • C1 (Benzyl/Methoxy): Exhibited inhibition zones against Staphylococcus aureus and Candida albicans, attributed to the benzyl group enhancing membrane disruption .
  • Target Compound: While direct data are lacking, pyrimidine-containing analogs in other studies show enhanced activity against DNA gyrase in bacteria .
Anticancer Activity
  • Quinoline-Benzimidazole Hybrids (e.g., 14e): Demonstrated potent activity against lymphoma cells (IC50: 0.2 µM) via TAO2 kinase inhibition .
  • Pyrimidinyl Analogs: Pyrimidine’s planar structure may facilitate intercalation into DNA or RNA, akin to 5-fluorouracil mechanisms .
ADMET Properties
  • C1–C4 Derivatives: Violated ≤2 Lipinski’s rules, suggesting oral bioavailability .
  • Target Compound: Pyrimidine’s hydrogen-bonding capacity may improve target affinity but reduce gastrointestinal absorption, favoring parenteral use .

Biological Activity

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a pyrimidine and phenyl group. Its molecular formula is C15_{15}H14_{14}N4_{4}, and it has a molecular weight of approximately 254.3 g/mol. The structural characteristics contribute to its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of lung, colorectal, and breast cancer cells .
  • Antiviral Properties : The compound has been investigated for its antiviral efficacy, particularly against viruses such as Ebola. In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit viral entry into host cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and viral replication. For example, certain benzimidazole derivatives have shown inhibitory activity against enzymes like sEH (soluble epoxide hydrolase), which plays a role in inflammatory processes .

The mechanisms through which 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole exerts its biological effects include:

  • Targeting Kinase Pathways : Similar compounds have been shown to interact with kinase pathways that are crucial for cell proliferation and survival in cancer cells .
  • Inhibition of Viral Entry : The antiviral mechanism appears to involve blocking the entry of viruses into cells by targeting specific proteins involved in the viral lifecycle .

Case Studies

Several studies provide insights into the biological activity of this compound:

  • Anticancer Study : A study synthesized various benzimidazole derivatives and tested their anticancer properties against multiple cell lines. The results indicated that compounds with structural similarities to 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole showed IC50_{50} values in the low micromolar range against breast and lung cancer cells .
  • Antiviral Activity Against Ebola : A series of benzimidazole-piperidine hybrids were evaluated for their ability to inhibit Ebola virus entry. Compounds exhibited EC50_{50} values below 1 µM, indicating potent antiviral activity compared to standard treatments .

Data Summary Table

Biological ActivityTarget/EffectIC50_{50} / EC50_{50} ValueReference
Anticancer (Breast Cancer)Cell proliferation inhibitionLow micromolar
Antiviral (Ebola Virus)Viral entry inhibition< 1 µM
Enzyme InhibitionsEH (soluble epoxide hydrolase)Varies (16.2 - 50.2 nmol/L)

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives under acidic or oxidative conditions. For example:

  • Catalyzed Synthesis: Trimethylsilyl chloride in a two-phase system improves yield (70–88%) by minimizing side reactions .
  • Oxidative Conditions: Air or ammonium persulfate can act as oxidants to facilitate benzimidazole ring closure .
  • Characterization: Validate purity via elemental analysis (C, H, N) and spectroscopic methods (IR for NH/CN stretches; 1H NMR^1 \text{H NMR} for aromatic proton integration) .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • IR Spectroscopy: Identify benzimidazole NH stretches (~3400 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .
  • NMR Analysis: 1H NMR^1 \text{H NMR} resolves aromatic protons (e.g., pyrimidine protons at δ 8.2–8.5 ppm; benzimidazole protons at δ 7.3–7.8 ppm). 13C NMR^{13} \text{C NMR} confirms quaternary carbons in the pyrimidine ring .
  • X-ray Crystallography: Resolve bond lengths (e.g., C–N: 1.32–1.35 Å) and dihedral angles to confirm spatial arrangement .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Methodological Answer:

  • Antioxidant Activity: DPPH radical scavenging assay (IC50_{50} values <10 µg/mL indicate potency; compare to BHT standard) .
  • Analgesic Evaluation: Acetic acid-induced writhing in mice (dose: 50 mg/kg; % inhibition vs. diclofenac control) .
  • Antimicrobial Testing: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

Advanced Research Questions

Q. How do substituents at the pyrimidine or benzimidazole positions influence bioactivity?

Methodological Answer: Use structure-activity relationship (SAR) studies:

  • Pyrimidine Substitution: 2-Methyl groups enhance lipophilicity, improving membrane permeability (e.g., IC50_{50} reduction in cancer cell lines) .
  • Benzimidazole Modifications: Electron-withdrawing groups (e.g., -CF3_3) at position 1 increase metabolic stability but may reduce solubility .
  • Hybrid Derivatives: Conjugation with 8-hydroxyquinoline (compound 6a–l ) enhances antibacterial activity via metal chelation .

Q. How can computational tools resolve contradictions in experimental data (e.g., binding affinity vs. in vivo efficacy)?

Methodological Answer:

  • Molecular Docking: Simulate interactions with targets (e.g., EGFR kinase). Compare binding poses of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole derivatives to Erlotinib (reference inhibitor) to identify steric clashes or suboptimal hydrogen bonding .
  • ADME Prediction: Use SwissADME to assess bioavailability (e.g., % absorption <30% may explain poor in vivo efficacy despite high in vitro activity) .

Q. What strategies mitigate off-target effects in benzimidazole-based anticancer agents?

Methodological Answer:

  • Selectivity Profiling: Screen against kinase panels (e.g., 100-kinase assay) to identify promiscuous inhibitors.
  • Prodrug Design: Mask polar groups (e.g., hydroxyls) with acetylated or glycosylated moieties to enhance tumor-specific activation .
  • Ferroptosis Induction: Evaluate lipid peroxidation markers (e.g., MDA levels) in RAW264.7 cells to confirm mechanism specificity .

Research Challenges & Recommendations

  • Synthetic Limitations: Low yields (<50%) in non-catalyzed routes due to competing oxidation byproducts. Solution: Optimize catalyst loading (e.g., 10 mol% trimethylsilyl chloride) .
  • Bioactivity Discrepancies: In vitro potency vs. in vivo inefficacy. Solution: Incorporate pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

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